1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-4(6(7,8)9)2-3(10-11)5(12)13/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIUBFUPVMQMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361194 | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481065-92-3 | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). This document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. A significant focus is placed on its biological mechanism of action, detailing its role as a precursor to potent inhibitors of mitochondrial respiration. Experimental protocols for relevant biological assays are also provided to facilitate further research and development in the fields of agrochemicals and pharmaceuticals.

Introduction

This compound is a heterocyclic carboxylic acid that has garnered significant attention in the agrochemical industry. Its structural features, particularly the trifluoromethyl group and the pyrazole ring, make it an essential building block for the synthesis of potent fungicides. These fungicides, belonging to the succinate dehydrogenase inhibitor (SDHI) class, play a crucial role in modern crop protection by effectively controlling a broad spectrum of fungal pathogens. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound and its derivatives.

Chemical Structure and Properties

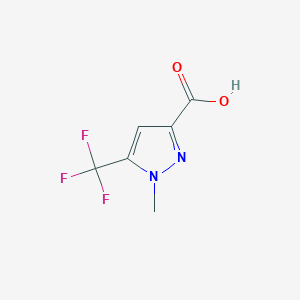

The chemical structure of this compound is characterized by a central pyrazole ring substituted with a methyl group at the N1 position, a trifluoromethyl group at the C5 position, and a carboxylic acid group at the C3 position.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₃N₂O₂ | |

| Molecular Weight | 194.11 g/mol | |

| CAS Number | 128694-63-3 | |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Solubility | 20.1 µg/mL in water at pH 7.4 | |

| InChI | 1S/C6H5F3N2O2/c1-11-4(6(7,8)9)2-3(10-11)5(12)13/h2H,1H3,(H,12,13) | |

| InChIKey | QMIUBFUPVMQMRE-UHFFFAOYSA-N | |

| SMILES | Cn1nc(cc1C(F)(F)F)C(O)=O |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the initial formation of the pyrazole ring system followed by the introduction or modification of the functional groups. A representative synthetic approach involves the hydrolysis of the corresponding ethyl ester, ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

Experimental Protocol: Hydrolysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

This protocol describes a general method for the hydrolysis of a pyrazole ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 2 M)

-

Ethyl acetate

-

Saturated sodium chloride (NaCl) solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in water to the flask.

-

Heat the mixture at reflux with stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution to pH 3 with 2 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Spectroscopic Properties

The structure of this compound can be confirmed by various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~4.1 | s, 3H, N-CH₃ |

| ~7.0 | s, 1H, pyrazole-H |

| ~13.0 | br s, 1H, COOH |

Note: Predicted chemical shifts are based on typical values for similar pyrazole derivatives. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch (broad, carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1550 | C=N stretch (pyrazole ring) |

| ~1350 | C-F stretch |

| ~1250 | C-N stretch |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, m/z 45) and potentially the trifluoromethyl group (-CF₃, m/z 69).

| m/z | Assignment |

| 194 | [M]⁺ |

| 149 | [M - COOH]⁺ |

| 125 | [M - CF₃]⁺ |

Biological Activity and Mechanism of Action

This compound is a crucial intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. While the carboxylic acid itself is not the final active ingredient, it provides the essential pyrazole-carboxamide scaffold.

Signaling Pathway: Inhibition of Mitochondrial Respiration

SDHI fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.

The inhibition of SDH by fungicides derived from this compound leads to a disruption of the cell's energy production. This blockage of the electron transport chain prevents the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Caption: Mechanism of action of SDHI fungicides.

Experimental Protocols for Biological Assays

To assess the biological activity of compounds derived from this compound, the following experimental protocols can be utilized.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric assay to measure the activity of SDH in isolated mitochondria or cell lysates. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.

Materials:

-

Isolated mitochondria or cell lysate

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Sodium succinate solution

-

DCPIP solution

-

Potassium cyanide (KCN) or sodium azide (to inhibit Complex IV)

-

Test compound (SDHI) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, KCN or sodium azide, and DCPIP.

-

Add the mitochondrial or cell lysate sample to the wells of the microplate.

-

Add the test compound at various concentrations to the respective wells. Include a solvent control.

-

Pre-incubate the plate at room temperature for a few minutes.

-

Initiate the reaction by adding the sodium succinate solution to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

-

Calculate the rate of DCPIP reduction for each condition.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for the SDH activity assay.

Mitochondrial Respiration Assay (High-Resolution Respirometry)

This protocol outlines the use of high-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer) to measure the effect of an SDHI on mitochondrial oxygen consumption.

Materials:

-

Intact cells or isolated mitochondria

-

Respiration medium (e.g., MiR05)

-

Substrates for different respiratory states (e.g., pyruvate, malate, succinate, ADP)

-

Inhibitors (e.g., rotenone for Complex I, oligomycin for ATP synthase, FCCP as an uncoupler, and the test SDHI)

-

High-resolution respirometer

Procedure:

-

Calibrate the oxygen sensors of the respirometer.

-

Add the cell suspension or isolated mitochondria to the respirometer chambers containing the respiration medium.

-

Allow the basal respiration rate to stabilize.

-

Sequentially add substrates and inhibitors to assess different respiratory states. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol might involve:

-

Addition of pyruvate and malate to measure Complex I-linked respiration.

-

Addition of ADP to measure oxidative phosphorylation capacity (OXPHOS).

-

Addition of the test SDHI to observe its effect on Complex I- and subsequently Complex II-driven respiration.

-

Addition of succinate to measure Complex II-linked respiration in the presence of the SDHI.

-

Addition of an uncoupler like FCCP to measure the electron transport system (ETS) capacity.

-

Addition of rotenone to inhibit Complex I and isolate Complex II activity.

-

Addition of antimycin A to inhibit Complex III and measure residual oxygen consumption.

-

-

Record the oxygen consumption rate (OCR) throughout the experiment.

-

Analyze the data to determine the specific inhibitory effect of the compound on different parts of the respiratory chain.

Caption: Logical flow of a mitochondrial respiration assay.

Conclusion

This compound is a fundamentally important molecule in the development of modern SDHI fungicides. Its synthesis provides a versatile scaffold that, when appropriately functionalized, yields potent inhibitors of fungal respiration. Understanding its chemical properties, synthesis, and the biological mechanism of action of its derivatives is crucial for the continued development of effective and selective agrochemicals. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties and applications of this compound and its analogues in the quest for novel crop protection solutions.

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, synthesis, and potential biological significance.

Chemical Identifiers and Physicochemical Properties

This compound is a constitutional isomer of the more commonly referenced 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Due to this isomeric difference, careful attention to the substituent positions on the pyrazole ring is crucial for accurate identification and sourcing.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₆H₅F₃N₂O₂[1] |

| Molecular Weight | 194.11 g/mol [1] |

| MDL Number | MFCD03074319[1] |

| InChI | 1S/C6H5F3N2O2/c1-11-4(6(7,8)9)2-3(10-11)5(12)13/h2H,1H3,(H,12,13)[1] |

| InChI Key | QMIUBFUPVMQMRE-UHFFFAOYSA-N[1] |

| SMILES | Cn1nc(cc1C(F)(F)F)C(O)=O[1] |

| CAS Number | Not explicitly assigned. The isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has the CAS Number 128694-63-3.[2][3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solid[1] |

| Purity | Typically available at ≥95% |

| Solubility | No specific data available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |

Synthesis

A practical synthesis for a mixture of the regioisomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This method provides a potential pathway to obtaining the necessary precursor.

The general synthetic approach would likely involve the following logical steps:

References

- 1. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoromethylpyrazole Core: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research. This structural modification often imparts desirable physicochemical properties, such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethyl-substituted pyrazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Trifluoromethyl-substituted pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of selected trifluoromethyl-pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a) | Leukemia (HL-60) | Antiproliferative | GI₅₀ | 1.36 | [1] |

| (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a) | Leukemia (RPMI-8226) | Antiproliferative | GI₅₀ | 0.27 | [1] |

| (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a) | Colon Cancer (KM-12) | Antiproliferative | GI₅₀ | >100 | [1] |

| (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a) | Breast Cancer (BT-549) | Antiproliferative | GI₅₀ | >100 | [1] |

| (2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c) | Leukemia (HL-60) | Antiproliferative | GI₅₀ | 1.36 | [1] |

| (2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c) | Leukemia (RPMI-8226) | Antiproliferative | GI₅₀ | 0.27 | [1] |

| (2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c) | Colon Cancer (KM-12) | Antiproliferative | GI₅₀ | >100 | [1] |

| (2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c) | Breast Cancer (BT-549) | Antiproliferative | GI₅₀ | >100 | [1] |

| 1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride | HeLa | Cytotoxicity | SI | >1351 | [2] |

| S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety (5e) | MCF-7 | Cytotoxicity | IC₅₀ | 15.54 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of trifluoromethyl-substituted pyrazoles on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Test compound (trifluoromethyl-substituted pyrazole)

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.

Signaling Pathway: VEGFR-2 Inhibition

Several trifluoromethyl-pyrazole derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1]

Caption: VEGFR-2 Signaling Pathway Inhibition.

Anti-inflammatory Activity

The anti-inflammatory properties of trifluoromethyl-pyrazoles are well-documented, with many derivatives acting as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4][5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

Quantitative COX Inhibition Data

The following table presents the in vitro inhibitory activity of representative trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes.[4][5]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3b | 0.46 | 3.82 | 0.12 | [4][5] |

| 3d | 5.61 | 4.92 | 1.14 | [4][5] |

| 3g | 4.45 | 2.65 | 1.68 | [4][5] |

| Ketoprofen (Reference) | 0.035 | 0.164 | 0.21 | [4] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method for determining the inhibitory activity of trifluoromethyl-pyrazoles against COX-1 and COX-2 using a commercial inhibitor screening assay kit.[4][5]

Materials:

-

Test compound (trifluoromethyl-pyrazole)

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme. Then, add the test compound at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Colorimetric Detection: After a short incubation period (e.g., 2 minutes at 37°C), add the colorimetric substrate (TMPD). The peroxidase activity of COX converts TMPD to a colored product.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway: COX-2 Mediated Inflammation

Trifluoromethyl-pyrazoles can selectively inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins and reducing inflammation.

Caption: COX-2 Mediated Inflammatory Pathway.

Antibacterial Activity

Certain trifluoromethyl-substituted pyrazole derivatives have shown potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8] Their mechanism of action is believed to involve the disruption of the bacterial cell membrane, potentially by inhibiting fatty acid biosynthesis.[8]

Quantitative Antibacterial Activity Data

The table below summarizes the minimum inhibitory concentration (MIC) values for a series of trifluoromethyl phenyl-substituted pyrazoles against Gram-positive bacteria.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl phenyl-substituted pyrazoles (e.g., 46) | S. aureus | As low as 1.56 | [8] |

| Trifluoromethyl phenyl-substituted pyrazoles (e.g., 46) | Enterococcus faecalis | As low as 1.56 | [8] |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles (e.g., 47) | Drug-resistant bacteria | Potent inhibitors | [8] |

| N-Unsubstituted 4-nitrosopyrazoles | Mycobacterium tuberculosis | 0.36 | [2] |

| N-Unsubstituted 4-nitrosopyrazoles | Streptococcus pyogenes | 7.8 | [2] |

| N-Unsubstituted 4-nitrosopyrazoles | S. aureus (including MRSA) | 15.6 | [2] |

| N-Unsubstituted 4-nitrosopyrazoles | Neisseria gonorrhoeae | 15.6 | [2] |

| 4-Nitroso-1-methyl-5-phenylpyrazole | Trichophyton spp., Microsporum canis | 0.38-12.5 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

Materials:

-

Test compound (trifluoromethyl-pyrazole)

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship: Proposed Antibacterial Mechanism

The proposed mechanism of action for some antibacterial trifluoromethyl-pyrazoles involves the disruption of bacterial fatty acid synthesis, leading to cell membrane damage.

Caption: Proposed Antibacterial Mechanism of Action.

Agrochemical Activity

Trifluoromethyl-substituted pyrazoles are widely utilized in agriculture as potent insecticides, fungicides, and herbicides.[9][10][11] The trifluoromethyl group enhances the biological activity and stability of these compounds.[9][11]

Insecticidal Activity

Many trifluoromethyl-pyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects.[12] This leads to hyperexcitation of the insect's central nervous system and eventual death.

Signaling Pathway: GABA Receptor Antagonism

The binding of trifluoromethyl-pyrazole insecticides to the GABA receptor blocks the influx of chloride ions, leading to neuronal hyperexcitability.

Caption: GABA Receptor Antagonism by Insecticides.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

A common and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Experimental Workflow: Knorr Pyrazole Synthesis

The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.

Caption: General Workflow for Knorr Pyrazole Synthesis.

This technical guide highlights the significant and varied biological activities of trifluoromethyl-substituted pyrazoles. The presented data, protocols, and pathway diagrams provide a valuable resource for researchers and scientists in the fields of drug discovery and agrochemical development, facilitating further exploration and application of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Privileged Core in Modern Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various non-covalent and covalent interactions have established it as a "privileged scaffold" in the design of potent and selective enzyme inhibitors. Pyrazole-based compounds have demonstrated significant therapeutic potential across a multitude of disease areas, including oncology, inflammation, and infectious diseases, by targeting a wide array of enzymes with high affinity.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action employed by pyrazole-based enzyme inhibitors, detailed experimental protocols for their characterization, and a summary of their quantitative inhibitory data against key enzyme targets.

Core Mechanisms of Action

Pyrazole-based inhibitors exert their effects through a variety of mechanisms, primarily by interacting with the enzyme's active site or allosteric sites. The pyrazole ring itself can act as a bioisostere for other aromatic systems and is adept at forming crucial hydrogen bonds with the hinge region of many kinase ATP-binding pockets.[3] The nitrogen atoms of the pyrazole can serve as both hydrogen bond donors and acceptors, while the carbon atoms provide anchor points for substitutions that enhance potency and selectivity.

The primary mechanisms of inhibition observed with pyrazole-based compounds include:

-

Competitive Inhibition: In this mode, the pyrazole inhibitor directly competes with the endogenous substrate for binding to the enzyme's active site. The inhibitor's affinity for the active site (quantified by the inhibition constant, Ki) dictates its potency. Many pyrazole-based kinase inhibitors function in an ATP-competitive manner.

-

Non-competitive Inhibition: Here, the inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency regardless of substrate concentration.

-

Covalent Inhibition: A subset of pyrazole inhibitors are designed to form a permanent covalent bond with a reactive residue, often a cysteine, within the enzyme's active site. This leads to irreversible inactivation of the enzyme. These inhibitors typically contain an electrophilic "warhead" that reacts with the nucleophilic amino acid residue.

Quantitative Inhibitory Data

The potency of pyrazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the inhibitory activities of selected pyrazole-based compounds against various key enzyme classes.

Protein Kinase Inhibitors

| Compound/Drug Name | Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| Afuresertib | Akt1 | - | 0.08 | [4] |

| Ruxolitinib | JAK1 | ~3 | - | |

| Ruxolitinib | JAK2 | ~3 | - | |

| Crizotinib | ALK | 2.9 (cellular) | - | [1] |

| Compound 6 | Aurora A | 160 | - | [1] |

| Compound 17 | Chk2 | 17.9 | - | [1] |

| Asciminib (ABL-001) | Bcr-Abl | 0.5 | 0.5-0.8 (Kd) | [4] |

| Celecoxib | p38 MAPK | ~10,000-25,000 (cell-based) | - | [5] |

| BIRB 796 | p38α MAPK | - | 0.1 (Kd) | [5] |

| SB203580 | p38α/β MAPK | 50-100 | - | [5] |

Cyclooxygenase (COX) Inhibitors

| Compound/Drug Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Celecoxib | 4-19 | 0.003-0.006 | High | [6][7] |

| SC-558 | - | - | High | [8] |

| Phenylbutazone | - | - | Non-selective | [8] |

| Compound 5u | 134.11 | 1.79 | 74.92 | [2] |

| Compound 5s | 130.59 | 1.79 | 72.95 | [2] |

| Compound 8b | - | - | 316 | [9] |

| Compound 8g | - | - | 268 | [9] |

Xanthine Oxidase Inhibitors

| Compound Name | IC50 (µM) | Reference(s) |

| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 | [8] |

| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 | [8] |

| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 | [8] |

| Allopurinol (Reference) | 0.776 | [8] |

| Pyrazolone Derivative 3a | 0.036 | [10][11] |

Other Enzyme Inhibitors

| Compound Class | Target Enzyme | IC50 | Reference(s) |

| Pyrazole Phenylcyclohexylcarbamates (e.g., Compound 22) | Fatty Acid Amide Hydrolase (FAAH) | 11 nM | [6][12] |

| Pyrazole-based hydroxamic acids (e.g., Compound 3) | Histone Deacetylases (HDACs) | 1.6 µM | [13] |

| Pyrazole derivative 5j | Histone Deacetylases (HDACs) | 51 µM | [1] |

| Dihydropyranopyrazole derivative (+)-11h | Phosphodiesterase 2 (PDE2) | 41.5 nM | [14] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. The following sections provide methodologies for key assays used in the characterization of pyrazole-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant Kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

-

Test Compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the pyrazole-based test compounds in DMSO.

-

Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]

-

Incubate the reaction for 30-60 minutes at a controlled temperature (e.g., 30°C).[1]

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

-

Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[1]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., a fluorogenic substrate)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test compounds dissolved in DMSO

-

96-well opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.

-

Add the diluted test compound to the respective wells. Include DMSO-only controls and known inhibitor controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).[8]

-

Add the diluted COX-1 or COX-2 enzyme to the wells.

-

Incubate the plate at 37°C for approximately 10 minutes.[8]

-

Initiate the reaction by adding the arachidonic acid solution to all wells.[8]

-

Immediately measure the increase in fluorescence over a set period. The rate of fluorescence increase is proportional to COX activity.[8]

-

Calculate the percent inhibition and determine the IC50 values.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This method measures the formation of uric acid from xanthine.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test inhibitor

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

DMSO

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.[15]

-

Prepare stock solutions of the test inhibitor and allopurinol in DMSO.

-

In a 96-well plate, set up assay mixtures containing 50 µL of the test solution, 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase enzyme solution (e.g., 0.01 units/mL).[15]

-

Pre-incubate the mixtures at 25°C for 15 minutes.[15]

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution to each well.[15]

-

Immediately monitor the increase in absorbance at 295 nm over 5-10 minutes. The rate of absorbance increase corresponds to uric acid formation.[4]

-

Calculate the initial reaction velocity and the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Characterization of Covalent Inhibitors

The characterization of covalent inhibitors requires specialized assays to determine both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).

Methodology:

-

Time-Dependent Inhibition Assays: The enzyme is incubated with the covalent inhibitor for varying periods before the addition of the substrate. The decrease in enzyme activity over time is measured to determine the rate of inactivation.

-

Mass Spectrometry: Intact protein mass spectrometry can be used to directly observe the formation of the covalent enzyme-inhibitor adduct. By incubating the enzyme with the inhibitor and analyzing samples at different time points, the rate of adduct formation can be quantified.[16]

-

Activity-Based Protein Profiling (ABPP): This technique uses tagged covalent probes to assess the selectivity of the inhibitor across the proteome.[17]

Visualizing Mechanisms and Workflows

Diagrams are invaluable tools for understanding complex biological processes and experimental designs. The following visualizations, created using the Graphviz DOT language, illustrate key concepts in pyrazole-based enzyme inhibition.

Signaling Pathways

Experimental Workflow

Inhibition Mechanisms

References

- 1. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism and Inhibition of Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) | CoLab [colab.ws]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. revistabionatura.com [revistabionatura.com]

- 16. Khan Academy [khanacademy.org]

- 17. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. First brought to light in the late 19th century, its derivatives, particularly pyrazole carboxylic acids, have demonstrated a remarkable breadth of pharmacological activities. This has led to their successful integration into a multitude of blockbuster drugs, from anti-inflammatory agents to targeted cancer therapies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of pyrazole carboxylic acid derivatives, offering valuable insights for researchers at the forefront of drug discovery.

A Serendipitous Discovery and a Rich History

The story of pyrazoles begins in 1883 with German chemist Ludwig Knorr.[1] While attempting to synthesize quinine derivatives, Knorr serendipitously discovered a new class of compounds through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundational stone for pyrazole chemistry. The initial pyrazolone derivatives, such as Antipyrine (Phenazone), quickly found application as some of the first synthetic analgesic and antipyretic drugs, showcasing the immediate therapeutic potential of this novel scaffold.[1]

The timeline below highlights key milestones in the discovery and development of pyrazole-containing drugs, illustrating the enduring impact of Knorr's initial discovery.

References

The Strategic Incorporation of the Trifluoromethyl Group in Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF3) group has become a cornerstone in modern medicinal chemistry, lauded for its profound ability to enhance the pharmacological profile of drug candidates.[1][2] Its unique electronic properties and steric effects can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and overall bioavailability.[3][4] This technical guide provides an in-depth analysis of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Physicochemical Properties and Their Impact on Biological Activity

The strategic introduction of a trifluoromethyl group can dramatically alter a molecule's behavior in a biological system.[5] This is primarily due to the strong electron-withdrawing nature of the three fluorine atoms, the high strength of the carbon-fluorine bond, and the group's significant lipophilicity.[1][3]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life and improved bioavailability.[6]

Modulation of Lipophilicity and Bioavailability

The trifluoromethyl group is highly lipophilic, which can significantly increase the overall lipophilicity of a drug molecule.[4] This property can enhance a drug's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, leading to improved absorption and distribution.[3] However, the increased lipophilicity must be carefully balanced to avoid excessive plasma protein binding or sequestration in adipose tissue, which could negatively impact the drug's free concentration and efficacy.

Increased Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution of a molecule, which in turn can affect its binding affinity to the target protein.[1][5] The CF3 group can participate in favorable non-covalent interactions within the binding pocket, such as dipole-dipole interactions and hydrogen bonds (with the fluorine atoms acting as weak H-bond acceptors).[3] These additional interactions can lead to a more potent and selective drug candidate.

Quantitative Impact of Trifluoromethylation on Drug Properties

The following tables provide a summary of the quantitative effects of trifluoromethyl group incorporation on key drug properties for selected examples.

Table 1: Impact of Trifluoromethyl Group on In Vitro Potency (IC50)

| Compound Pair | Target | IC50 (without -CF3) | IC50 (with -CF3) | Fold Improvement | Reference |

| Isoxazole Derivative | MCF-7 cancer cell line | > 200 µM | 2.63 µM | > 76 | [7] |

| Pyrazolo[1,5-a]pyrimidine | Pim1 Kinase | 1.5 µM | 0.08 µM | 18.75 | [8] |

| Selinexor Analog | Myeloid Leukemia Cell Lines | Not Available | < 0.5 mM | Not Available | [9] |

Table 2: Influence of Trifluoromethyl Group on Metabolic Stability

| Compound | In Vitro System | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |

| Celecoxib Derivative ([18F]5a) | Murine Liver Microsomes | Less Stable | Higher | [10][11] |

| Deuterated Celecoxib Derivative ([D2,18F]5a) | Murine Liver Microsomes | More Stable | Lower | [10][11] |

Table 3: Effect of Trifluoromethyl Group on Lipophilicity (LogP)

| Compound | Experimental LogP | Reference |

| Fluorinated Diketon (enol form) | Varies based on specific structure | [12] |

| 5-Methoxy-2-(1-piperidin-4-ylpropyl)pyridine | pH-dependent | [13] |

Table 4: Bioavailability of Trifluoromethylated Drugs

| Drug | Bioavailability | Key Metabolic Enzymes | Reference |

| Aprepitant | ~60-65% | CYP3A4, CYP2C19, CYP1A2 | [14][15][16][17][18] |

Experimental Protocols

Detailed methodologies for assessing the impact of trifluoromethylation are crucial for drug development.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[19][20][21][22][23]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

-

Liver microsomes (human or other species)

-

Test compound stock solution (e.g., in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile or methanol (for reaction termination)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw liver microsomes and prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare the test compound working solution in phosphate buffer.

-

Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile or methanol.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.

Shake-Flask Method for LogP Determination

This is the traditional and a "gold standard" method for determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[24][25][26][27][28]

Objective: To determine the LogP value of a test compound.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Test compound

-

Glass vials or flasks with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Prepare pre-saturated n-octanol and aqueous phases by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.

-

Partitioning: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a vial containing a known volume of the other phase.

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Sampling: Carefully withdraw an aliquot from each phase for analysis.

-

Quantification: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.[29][30][31][32][33]

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes or purified receptors expressing the target of interest

-

Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

-

Unlabeled test compound

-

Assay buffer

-

96-well filter plates with glass fiber filters

-

Vacuum filtration manifold

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare a solution of the radiolabeled ligand at a concentration typically at or below its Kd value. Prepare the membrane/receptor suspension in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand, the membrane/receptor preparation, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).

-

Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. The receptor-bound radioligand will be trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Role of the Trifluoromethyl Group

Diagrams can effectively illustrate complex biological and experimental concepts.

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group that is crucial for its activity and selectivity.[34][35][36] The following diagram illustrates its mechanism of action.

Caption: Mechanism of action of the trifluoromethylated drug Celecoxib.

Experimental Workflow: In Vitro ADME Assays

The following diagram outlines a typical workflow for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[37][38][39][40][41]

Caption: A generalized workflow for in vitro ADME profiling.

Logical Relationships: Effects of the Trifluoromethyl Group

This diagram illustrates the cause-and-effect relationships of incorporating a trifluoromethyl group into a drug candidate.

Caption: Logical flow of the effects of trifluoromethylation.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates.[1][2] Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs.[3] A thorough understanding of its physicochemical properties and the application of robust experimental assays are essential for harnessing the full potential of trifluoromethylation in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Aprepitant - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Relative bioavailability of an extemporaneously prepared aprepitant oral suspension in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. researchgate.net [researchgate.net]

- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 25. LogP / LogD shake-flask method [protocols.io]

- 26. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 27. researchgate.net [researchgate.net]

- 28. scribd.com [scribd.com]

- 29. benchchem.com [benchchem.com]

- 30. giffordbioscience.com [giffordbioscience.com]

- 31. bio-protocol.org [bio-protocol.org]

- 32. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Radiometric Ligand-Binding Assays | Revvity [revvity.co.kr]

- 34. Celecoxib - Wikipedia [en.wikipedia.org]

- 35. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 36. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 37. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 38. admescope.com [admescope.com]

- 39. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

The Therapeutic Potential of Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a comprehensive literature review of the therapeutic potential of pyrazole compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Data Presentation: A Quantitative Overview of Pyrazole's Therapeutic Efficacy

The biological activity of pyrazole derivatives has been extensively quantified across numerous studies. The following tables summarize key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for various therapeutic applications, providing a comparative landscape for researchers.

Anticancer Activity

Pyrazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular targets such as cyclin-dependent kinases (CDKs), receptor tyrosine kinases (e.g., EGFR, VEGFR-2), and tubulin polymerization.[1][2]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | CDK-2 Inhibition | [3] |

| Pyrazole-indole hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | CDK-2 Inhibition | [3] |

| Pyrazole derivative (42) | WM 266.4 (Melanoma) | 0.12 | Not specified | [2] |

| Pyrazole derivative (42) | MCF-7 (Breast) | 0.16 | Not specified | [2] |

| Fused pyrazole (50) | HepG2 (Liver) | 0.71 | EGFR/VEGFR-2 Inhibition | [1] |

| Pyrazole carbaldehyde (43) | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibition | [1] |

| Pyrazole-arylethanone (36) | HCT116 (Colon) | Not specified | CDK2 Inhibition (IC50 = 0.199 µM) | [2] |

| Benzofuropyrazole (5b) | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibition | [4] |

| Pyrazole-oxindole (51) | Multiple lines | Not specified | Tubulin Polymerization Inhibition | [2] |

| Pyrazole-pyrazoline hybrid (112) | HepG2 (Liver) | 2.09 ± 0.01 | COX-2 Inhibition | [5] |

| Pyrazole derivative (21) | HCT116 (Colon) | 0.39 ± 0.06 | Aurora-A kinase Inhibition | [2] |

| Pyrazole derivative (21) | MCF-7 (Breast) | 0.46 ± 0.04 | Aurora-A kinase Inhibition | [2] |

Anti-inflammatory Activity

A significant number of pyrazole-based compounds exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5] This selective inhibition is the cornerstone of the successful drug celecoxib.

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound/Derivative Class | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | 225 | [6] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | 0.03 (COX-2), 0.12 (5-LOX) | Not specified | [6] |

| Pyrazolo-pyrimidine | COX-2 Inhibition | 0.015 | Not specified | [6] |

| Pyrazole derivative (129) | COX-2 Inhibition | 0.26 | 192.3 | [5] |

| Celecoxib Analog (10a) | COX-2 Inhibition | 0.19 | 43.7 | [7] |

| Celecoxib Analog (10b) | COX-2 Inhibition | 0.73 | >353 | [7] |

| Pyrazole derivative | LOX Inhibition | 0.08 | Not applicable | [6] |

| Pyrazoline (2g) | Lipoxygenase Inhibition | 80 | Not applicable | [8] |

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents, with activity demonstrated against a variety of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives (MIC in µg/mL)

| Compound/Derivative | S. aureus | E. coli | C. albicans | A. niger | Reference |

| Hydrazone (21a) | 62.5 | 125 | 7.8 | 2.9 | [9] |

| Imidazo-pyridine pyrazole (18) | <1 | <1 | Not specified | Not specified | [10] |

| Pyrano[2,3-c] pyrazole (5c) | 6.25 | 6.25 | Not specified | Not specified | [10] |

| Pyrazoline (9) | 4 (MDR strain) | >128 | Not specified | Not specified | [11] |

| Chloramphenicol (Standard) | >125 | >125 | Not applicable | Not applicable | [9] |

| Clotrimazole (Standard) | Not applicable | Not applicable | >7.8 | >7.8 | [9] |

Neuroprotective Activity

Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases. Their mechanisms are thought to involve anti-inflammatory and antioxidant activities, as well as the modulation of key neurotrophic signaling pathways.

Table 4: Neuroprotective and Related Activities of Pyrazole Derivatives

| Compound/Derivative | Assay | IC50 / Activity | Potential Pathway | Reference |

| Compound 6g | IL-6 Suppression (LPS-stimulated BV2 microglia) | 9.562 µM | Anti-inflammatory | [7][11] |

| Phenylacetamide with pyrazole | Neuroprotection against H2O2-induced toxicity | Restores cell viability | Antioxidant/AChE inhibition | [5] |

| Pyrazolo[3,4-d]pyridazine (5e) | Neuroprotection against 6-OHDA toxicity | 110.7 ± 4.3% relative neuroprotection | Not specified | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole compounds' therapeutic potential.

Synthesis of 3,5-Diarylpyrazoles (A General Protocol)

This protocol describes a common method for the synthesis of 3,5-diarylpyrazoles from chalcones.

-

Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., 40% NaOH) to form the corresponding chalcone.

-

Pyrazoline Formation: The synthesized chalcone is then reacted with hydrazine hydrate in a suitable solvent such as methanol or DMSO. The reaction in DMSO is often faster, proceeding at room temperature.

-

Dehydrogenation to Pyrazole: The resulting pyrazoline is dehydrogenated to the pyrazole. A common method involves heating the pyrazoline with a catalytic amount of iodine in DMSO at 130-140°C for 2 hours.

-

Purification: The final pyrazole product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: The pyrazole test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells with vehicle and a standard anticancer drug (e.g., doxorubicin) are also included. The plates are then incubated for a specified period (e.g., 48 hours).

-

MTT Addition: 10 µL of MTT reagent is added to each well, and the plate is incubated for 2 to 4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: 100 µL of a detergent reagent (e.g., acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Preparation: Male Wistar or Sprague-Dawley rats (180-200 g) are used. The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Compound Administration: The test pyrazole compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A vehicle control group and a positive control group (e.g., indomethacin) are also included.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of compounds against the two COX isoforms.

-

Reagent Preparation: Prepare assay buffer, heme, and stock solutions of the test pyrazole compounds and reference inhibitors (e.g., celecoxib, indomethacin) in DMSO.

-

Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Incubation: Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole compounds are mediated through their interaction with specific molecular targets and signaling pathways. This section provides a visual representation of some of these key pathways.

Anti-inflammatory Pathway: Inhibition of NF-κB Signaling via IRAK4

Many pyrazole derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammatory gene expression. Some pyrazoles have been shown to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways that lead to NF-κB activation.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]

- 6. IRAK4 - Wikipedia [en.wikipedia.org]

- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of new pyrazole derivatives and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid as a Synthetic Building Block

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile synthetic building block.[1] Its structure, which combines a stable pyrazole ring, a methyl group at the N1 position, and an electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties to its derivatives.[1][2] The trifluoromethyl group is particularly notable for enhancing metabolic stability, binding affinity, and lipophilicity in bioactive molecules.[1][2]

This guide details the synthesis, key reactions, and applications of this pyrazole derivative, providing researchers with the foundational knowledge to leverage its potential in their synthetic endeavors. It serves as a critical intermediate for creating innovative antifungal agents, enzyme inhibitors, and other therapeutic compounds.[1]

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 128694-63-3 | [1][3] |

| Molecular Formula | C₆H₅F₃N₂O₂ | [1][3] |

| Molecular Weight | 194.11 g/mol | [1][3] |

| Physical State | Solid | |

| InChI Key | QMIUBFUPVMQMRE-UHFFFAOYSA-N | |

| Canonical SMILES | CN1N=C(C=C1C(F)(F)F)C(=O)O | Sigma-Aldrich |

Synthesis Pathway

The synthesis of this compound is not a trivial process. While multiple routes exist, a common strategy involves the cyclization of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative, followed by functional group manipulations. An illustrative pathway is outlined below.

Chemical Reactivity and Key Transformations

The primary site of reactivity for this building block is the carboxylic acid functional group. This group can be readily converted into a variety of other functionalities, most notably acid chlorides, esters, and amides, which are pivotal intermediates for further elaboration in drug discovery and materials science.[4][5]

These transformations are fundamental for incorporating the pyrazole scaffold into larger molecules. Amide bond formation, in particular, is a cornerstone of medicinal chemistry, used to link molecular fragments and build complex drug candidates.

Applications in Research and Development

The unique substitution pattern of this compound makes it an attractive starting material for synthesizing compounds with diverse biological activities. The trifluoromethyl group often enhances the potency and pharmacokinetic profile of the final product.

Key Application Areas:

-

Enzyme Inhibitors: Derivatives have been investigated as potent inhibitors of enzymes like cyclooxygenase (COX), which are targets for anti-inflammatory drugs.[6]

-

Oncology: The scaffold is used in the synthesis of kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a role in tumor angiogenesis.[7] The compound Acrizanib is a notable example developed for treating neovascular age-related macular degeneration.[7]

-

Agrochemicals: This building block is a precursor to modern herbicides and fungicides, where the pyrazole ring is a common feature in active ingredients.[8]

-

Antifungal Agents: It is a key intermediate in the development of novel antifungal compounds.[1]

Spectroscopic Data for Related Structures

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H-NMR | 7.82 - 7.18 | Multiplet, Aromatic Protons (from attached phenyl groups) |

| 7.91 | Singlet, -NH₂ Protons | |

| ¹³C-NMR | 191.4, 162.7 | Carbonyl Carbons (C=O) |

| 147.0 - 122.8 | Aromatic and Pyrazole Ring Carbons | |

| ¹⁹F-NMR | ~ -61.5 | Singlet, -CF₃ group (typical range) |

Note: Data is illustrative and derived from a related compound, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide.[5] The exact shifts for the title compound will vary.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (A Precursor)

This protocol, adapted from patent literature, describes the synthesis of a key precursor to the title carboxylic acid.[9] The conversion of the pyrazol-5-ol to the corresponding carboxylic acid is a subsequent, standard transformation.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

-

Aqueous methyl hydrazine (40% w/w) (1.1 eq)

-

Sulfuric acid (0.09 eq, catalytic)

-

Water

Procedure:

-

Heat the ethyl 4,4,4-trifluoroacetoacetate to 85°C in a reaction vessel equipped with a stirrer and condenser.

-

Add the catalytic amount of sulfuric acid to the vessel.

-

Slowly add the aqueous methyl hydrazine solution over a period of 2 hours, maintaining the internal reaction temperature between 90-94°C.

-